molecular formula C17H12F2N2S3 B2360038 4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine CAS No. 860650-70-0

4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B2360038
CAS No.: 860650-70-0
M. Wt: 378.47
InChI Key: WHGWMDIESTYKOQ-UHFFFAOYSA-N
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Description

4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is a chemical compound with the molecular formula C17H12F2N2S3 It is characterized by the presence of fluorophenyl and methylsulfanyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4-fluorothiophenol with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the pyrimidine ring are replaced by the fluorophenylsulfanyl groups. The methylsulfanyl group is introduced through a subsequent reaction with methylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorophenylsulfanyl groups.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-fluorophenylated pyrimidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenylsulfanyl groups enhance the compound’s binding affinity and specificity, while the pyrimidine ring provides a stable scaffold for interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
  • 4,6-Bis[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
  • 4,6-Bis[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine

Uniqueness

4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4,6-bis[(4-fluorophenyl)sulfanyl]-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2S3/c1-22-17-20-15(23-13-6-2-11(18)3-7-13)10-16(21-17)24-14-8-4-12(19)5-9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGWMDIESTYKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)SC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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